molecular formula C10H8N4O3S2 B11094872 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B11094872
M. Wt: 296.3 g/mol
InChI Key: MRFAMWJDIFYHIV-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring and nitrophenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE involves its interaction with various molecular targets. For instance, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, its nitrophenyl group can interact with cellular components, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar compounds to 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE include other 1,3,4-thiadiazole derivatives such as:

The uniqueness of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(3-NITROPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N4O3S2

Molecular Weight

296.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C10H8N4O3S2/c11-9-12-13-10(19-9)18-5-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H2,11,12)

InChI Key

MRFAMWJDIFYHIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(S2)N

solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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